molecular formula C8H14Cl2N4O B2432907 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride CAS No. 2059684-74-9

4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No. B2432907
CAS RN: 2059684-74-9
M. Wt: 253.13
InChI Key: BQIFATKQCXUEBR-UHFFFAOYSA-N
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Description

“4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” is a chemical compound with the empirical formula C4H7N3 . It is also known as 1-Methyl-1H-pyrazol-4-amine . The compound appears as a dark brown or purple crystalline powder or lumps .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds in varying yields .


Molecular Structure Analysis

The molecular structure of “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” can be represented by the SMILES notation: CN1C=C(N)C=N1 . This indicates that the compound contains a pyrazole ring with a methyl group and an amino group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” are not available, similar compounds have been used in various chemical reactions. For example, aminopyrazoles have been used in Buchwald–Hartwig amination reactions .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.556. It has a boiling point of 45-80 °C/760 mmHg and a density of 1.141 g/mL at 25 °C. It is recommended to store the compound at a temperature of −20°C .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of these compounds .

Pharmacological Effects

The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s advantageous framework provides useful ligands for receptors or enzymes .

Anti-inflammatory and Anticancer Compounds

Aminopyrazole-based compounds, such as “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride”, have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Industrial and Agricultural Applications

Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Cytotoxic Effects

The compound has been tested for its cytotoxic effects towards lung carcinoma .

Safety and Hazards

The compound is classified as an Eye Irritant 2 and Skin Irritant 2. It is recommended to avoid eye and skin contact. In case of contact, rinse thoroughly with water. If skin irritation occurs, seek medical advice .

properties

IUPAC Name

4-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c1-11-5-7(3-10-11)12-4-6(9)2-8(12)13;;/h3,5-6H,2,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIFATKQCXUEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CC2=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride

CAS RN

2059684-74-9
Record name 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride
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